(-)-Myrtenal
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRMUZKLFIEVAO-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-94-3, 18486-69-6 | |
| Record name | Myrtenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrtenal, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018486696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pin-2-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTENAL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2E303QRY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYRTENAL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97443QRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Synthetic Routes and Reaction Conditions: (-)-Myrtenal can be synthesized through several methods. One common approach involves the oxidation of (-)-myrtenol, a related monoterpene alcohol. This oxidation can be achieved using reagents such as pyridinium chlorochromate or manganese dioxide under controlled conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources through steam distillation of essential oils. The distillate is then subjected to fractional distillation to isolate this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Allylic Oxidation of α-Pinene to (-)-Myrtenal
This compound is synthesized via the allylic oxidation of α-pinene, with selenium dioxide (SeO₂) as a key catalyst. Reaction conditions significantly influence yield and selectivity:
| Method | Temperature | Pressure | Time | Conversion | Myrtenal Selectivity | Yield |
|---|---|---|---|---|---|---|
| Ethanol reflux | 78°C | Ambient | 13 h | 50% | 56% | 28% |
| Oxygen pressure (SeO₂) | 134°C | 6 atm O₂ | 5 h | 41% | 84% | 34.4% |
| Pd/SeO₂/SiO₂ | 134°C | 6 atm O₂ | 8 h | 12% | 62% | 7.4% |
-
Under oxygen pressure, the higher temperature and oxidant concentration enhance myrtenal yield by suppressing over-oxidation to myrtenol .
-
Palladium-doped SeO₂/SiO₂ increases catalytic activity but requires optimization to improve conversion .
1,4-Addition to Secondary Phosphine Oxides
This compound undergoes stereoselective 1,4-additions with racemic secondary phosphine oxides (e.g., 1a : Ph₂P(O)H) to form C,P-stereogenic hydroxyphosphine oxides :
-
Stereochemical Outcome :
1,2-Addition to Myrtanal (Hydrogenated Derivative)
Hydrogenation of this compound produces myrtanal (6 ), which undergoes 1,2-additions with phosphine oxides:
-
Key Product : (Rₚ,S₁₀,S₂)-7a-I (confirmed via X-ray crystallography), formed via addition to the minor (2S)-myrtanal epimer .
Atmospheric Degradation with Chlorine Radicals
This compound reacts with Cl radicals in the gas phase, impacting its environmental persistence :
| Parameter | Value |
|---|---|
| Arrhenius Expression | |
| Rate Constant (298 K) | cm³ molecule⁻¹ s⁻¹ |
| Atmospheric Lifetime | <1 day (high Cl regions) |
Oxidation and Stability
科学研究应用
Antitumor Potential
Recent studies have shown that (-)-myrtenal and its derivatives exhibit notable cytotoxic effects against several cancer cell lines. For instance, myrtenal-conjugated pseudo-peptides have been synthesized and tested, revealing high cytotoxicity against gastric, breast, and colon adenocarcinoma cells while sparing normal dermal fibroblasts . One derivative demonstrated an effective concentration (EC50) in the nanomolar range, indicating its potential as a selective antitumor agent.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of dementia. In an experimental study involving scopolamine-induced dementia in rats, myrtenal administration significantly improved recognition memory and reduced oxidative stress markers . The compound was shown to enhance acetylcholine levels in the brain, suggesting its role as a cholinergic enhancer which could be beneficial in treating cognitive decline associated with Alzheimer's disease.
Cardioprotective Effects
Research indicates that this compound may offer cardioprotective benefits by mitigating oxidative stress and inflammation associated with myocardial infarction. In vitro studies demonstrated that myrtenal pre-treatment significantly reduced cell death in cardiomyocytes exposed to hydrogen peroxide, highlighting its potential as a therapeutic agent for heart diseases . The compound was found to modulate various apoptotic pathways, enhancing cellular survival.
Antimicrobial Activity
This compound exhibits promising antibacterial properties against Gram-positive pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 4 µg/mL for certain bacterial strains, indicating its potential use as a natural antimicrobial agent .
Antioxidant Properties
The antioxidant capacity of this compound has been confirmed through various assays that measure its ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases, where myrtenal could play a protective role by enhancing the body's antioxidant defenses .
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Case Studies
- Neuroprotective Mechanism in Dementia : A study demonstrated that this compound improved cognitive function in rats with scopolamine-induced dementia by enhancing cholinergic activity and reducing oxidative stress markers . This suggests potential applications in treating Alzheimer’s disease.
- Cardiomyocyte Protection : Another investigation revealed that this compound protects H9c2 cardiomyocytes from oxidative damage induced by hydrogen peroxide, indicating its therapeutic promise for cardiovascular conditions .
作用机制
The mechanism of action of (-)-Myrtenal involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation and pain.
相似化合物的比较
Comparison with Similar Compounds
(−)-Myrtenal shares structural and functional similarities with other monoterpenes and their derivatives. Below is a comparative analysis of its properties relative to key analogs:
Structural and Functional Comparison
Antifungal Activity
(−)-Myrtenal derivatives, such as 4-methyl-1,2,4-triazole-thioethers, demonstrate superior antifungal activity compared to commercial fungicides. For example:
| Compound | Target Fungus | Inhibition Rate (%) | Reference |
|---|---|---|---|
| 6c (Myrtenal derivative) | Physalospora piricola | 98.2 | |
| Azoxystrobin | Physalospora piricola | 96.0 | |
| Thymol | Candida albicans | 85.0 |
Neuroprotective and Anxiolytic Effects
(−)-Myrtenal outperforms other monoterpenes in neuroprotection and GABAergic modulation:
- Anxiolytic Activity : At 30 mg/kg, (−)-Myrtenal showed effects comparable to diazepam (1 mg/kg) in rodent models .
Antioxidant and Anti-inflammatory Properties
| Compound | Antioxidant (IC₅₀, µM) | Anti-inflammatory (TNF-α Inhibition) |
|---|---|---|
| (−)-Myrtenal | 50.2 | 75% reduction at 500 µM |
| α-Tocopherol | 12.5 | N/A |
| Curcumin | 10.8 | 80% reduction at 25 µM |
Metabolic and Toxicological Profiles
− Solubility: Insoluble in water, unlike thymol or borneol, which are partially soluble . − Metabolism: Metabolized to myrtenic acid in mammals, whereas α-pinene forms verbenol . − Toxicity: No genotoxicity reported (EFSA, 2019), contrasting with thymol’s hepatotoxicity at high doses .
Key Research Findings
Derivative Efficacy : Conjugation with adamantane enhances (−)-Myrtenal’s antimicrobial and anticancer properties, achieving IC₅₀ values of 4 µM against Staphylococcus aureus .
Synergistic Effects: Combined with diazaadamantanone, (−)-Myrtenal derivatives exhibit analgesic activity (LD₅₀ > 1000 mg/kg), surpassing α-pinene derivatives .
Clinical Potential: Myrtenal–adamantane conjugates are under investigation for Alzheimer’s disease due to acetylcholinesterase inhibition (40% activity reduction at 50 mg/kg) .
生物活性
(-)-Myrtenal, a bicyclic monoterpenoid, is a compound found in essential oils of various plants. It has gained attention for its diverse biological activities, particularly in neuroprotection, antioxidation, and potential therapeutic applications in various diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
This compound is characterized by its unique structure, which contributes to its biological effects. It is known for its antioxidant , anti-inflammatory , and neuroprotective properties. The compound's chemical modifications can enhance its therapeutic potential, making it a subject of interest in pharmacological research.
Neuroprotective Effects
Recent studies have highlighted this compound's neuroprotective properties, particularly in models of dementia and Parkinson's disease. The following sections summarize key findings:
Experimental Models
-
Dementia Induction : In a study involving male Wistar rats, dementia was induced using scopolamine. The rats were divided into groups receiving different treatments:
- Control
- Scopolamine (Sc)
- Sc + Myrtenal (40 mg/kg)
- Sc + Galantamine (1 mg/kg)
- Sc + Lipoic Acid (30 mg/kg)
- Behavioral Assessments : Recognition memory was evaluated using the Novel Object Recognition test, revealing that this compound improved memory performance significantly compared to the scopolamine group .
- Biochemical Analysis : Myrtenal treatment resulted in:
Table 1: Effects of this compound on Behavioral and Biochemical Parameters
| Treatment Group | Discrimination Index (DI) | ACh Levels | AChE Activity |
|---|---|---|---|
| Control | 0.83 | Baseline | Baseline |
| Sc | 0.32 | Decreased | Increased |
| Sc + Myrtenal | 0.42 | Increased | Decreased |
| Sc + Galantamine | 0.48 | Increased | Decreased |
| Sc + Lipoic Acid | 0.67 | Increased | Decreased |
Antioxidant Activity
This compound exhibits significant antioxidant properties, which contribute to its neuroprotective effects. It has been shown to reduce oxidative stress markers in various experimental models:
- Cardioprotective Effects : In cardiomyocyte injury models induced by H₂O₂, this compound demonstrated protective effects by inhibiting oxidative stress and inflammation .
- Histopathological Analysis : Histological examinations indicated that this compound administration preserved neuronal integrity in treated groups compared to controls .
Other Biological Activities
Beyond neuroprotection, this compound has shown potential in several other areas:
- Antimicrobial Activity : Exhibits antibacterial properties against various pathogens.
- Anti-inflammatory Effects : Reduces inflammation in experimental models.
- Antitumor Properties : Induces apoptosis in cancer cell lines .
Case Studies and Research Findings
- Neuroprotection in Parkinson's Disease : Studies indicate that this compound may protect dopaminergic neurons from oxidative damage, suggesting its potential as a therapeutic agent for Parkinson's disease .
- Anxiolytic and Antidepressant Effects : Research has shown that this compound possesses anxiolytic properties and may enhance memory function in models of anxiety and depression .
常见问题
Q. What are the standard analytical methods for characterizing (-)-Myrtenal in experimental studies?
this compound is typically characterized using gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to resolve stereochemical properties, critical for differentiating enantiomers. High-performance liquid chromatography (HPLC) with chiral columns may supplement these methods to ensure enantiomeric purity, as even minor impurities can skew pharmacological results .
Q. How are in vivo models designed to evaluate this compound’s antioxidant or anticancer activity?
Preclinical studies often use Wistar rats or similar rodent models. For example, DMH-induced colon carcinogenesis in rats involves subcutaneous DMH administration (20 mg/kg weekly for 15 weeks) with this compound co-treatment (e.g., 50 mg/kg/day orally). Endpoints include histopathology (e.g., colon tissue sections stained with hematoxylin-eosin), biochemical assays (e.g., lipid peroxidation via malondialdehyde levels), and antioxidant markers (e.g., superoxide dismutase activity). Ethical approvals and controlled environmental conditions (e.g., 12 h light/dark cycles, standardized diet) are mandatory .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Non-linear regression models (e.g., log-dose vs. response) are standard for dose-response curves. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. For survival studies, Kaplan-Meier analysis with log-rank tests is used. Power analysis during experimental design ensures adequate sample sizes (e.g., n=6 per group in rodent studies) to detect significant effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological activities across studies?
Contradictions often arise from variability in enantiomeric purity, solvent systems, or model organisms. Meta-analyses should control for these factors. For instance, a 2015 study found this compound’s anticancer effects in DMH-treated rats but noted divergent results in other models due to differences in oxidative stress pathways . Replicating experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines for analytical methods) and cross-validating with orthogonal assays (e.g., in vitro radical scavenging + in vivo tumor suppression) can clarify mechanisms .
Q. What strategies optimize this compound’s bioavailability for translational research?
Bioavailability challenges stem from low aqueous solubility. Approaches include nanoformulations (e.g., liposomes or cyclodextrin complexes) and pro-drug synthesis. Pharmacokinetic studies in Sprague-Dawley rats using LC-MS/MS to measure plasma half-life and tissue distribution are critical. Comparative studies with structural analogs (e.g., perillyl alcohol) can identify solubility-enhancing modifications .
Q. How should researchers design experiments to isolate this compound’s direct molecular targets from off-target effects?
Use CRISPR-Cas9 knockout models or RNAi silencing to validate target engagement. For example, if this compound is hypothesized to inhibit NF-κB, compare wild-type and NF-κB-deficient cells in apoptosis assays. Affinity chromatography with this compound-conjugated beads and proteomic analysis (e.g., LC-MS/MS) can identify binding partners. Dose-dependent target modulation must correlate with phenotypic outcomes .
Q. What methodologies address this compound’s volatility in long-term stability studies?
Accelerated stability testing under ICH Q1A guidelines includes storage at 40°C/75% RH for 6 months. Headspace gas chromatography monitors volatile loss, while FT-IR tracks structural degradation. Encapsulation in solid lipid nanoparticles or storage under nitrogen atmosphere can mitigate volatility .
Data Management & Reproducibility
Q. How should researchers document this compound’s experimental protocols for reproducibility?
Follow the Beilstein Journal of Organic Chemistry’s guidelines: Provide detailed synthesis steps (e.g., reagent ratios, reaction times), spectral data (e.g., GC-MS retention indices, NMR shifts), and statistical codes (e.g., R/Python scripts) in supplementary materials. For animal studies, include ARRIVE checklist items like randomization methods and blinding protocols .
Q. What frameworks ensure ethical compliance in this compound research involving animal models?
Adhere to Institutional Animal Ethics Committee (IAEC) protocols, such as assigning unique IDs to animals, minimizing sample sizes via power analysis, and using humane endpoints (e.g., tumor volume limits). Document approval codes (e.g., IAEC No.01/13/2013) and housing conditions (e.g., diet, noise <85 dB) in methods sections .
Q. How can conflicting data on this compound’s cytotoxicity be systematically reviewed?
Conduct a PRISMA-guided systematic review with inclusion criteria (e.g., peer-reviewed studies, IC₅₀ values). Use tools like RevMan for meta-analysis, stratifying by cell type (e.g., cancer vs. normal) and exposure duration. Sensitivity analyses can identify outliers due to assay variability (e.g., MTT vs. ATP-based viability tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
